benzimidazo[1,2-b]isoquinolin-11(5H)-one

Colorectal Cancer Growth Inhibition Structure-Activity Relationship

Benzimidazo[1,2-b]isoquinolin-11(5H)-one is a tetracyclic N-heterocycle that fuses a benzimidazole ring to an isoquinolin-11-one framework in a linear [1,2-b] orientation. This scaffold serves as the core for a family of benzimidazole-isoquinolinone derivatives (BIDs) with demonstrated antiproliferative activity against multiple cancer cell lines, including colorectal (CRC) and glioblastoma (GBM).

Molecular Formula C15H10N2O
Molecular Weight 234.25 g/mol
Cat. No. B11513011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzimidazo[1,2-b]isoquinolin-11(5H)-one
Molecular FormulaC15H10N2O
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3NC4=CC=CC=C4N3C2=O
InChIInChI=1S/C15H10N2O/c18-15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17(14)15/h1-9,16H
InChIKeyQHFYYHVXZTVQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Benzimidazo[1,2-b]isoquinolin-11(5H)-one Is a High-Priority Scaffold for Anticancer Lead Identification


Benzimidazo[1,2-b]isoquinolin-11(5H)-one is a tetracyclic N-heterocycle that fuses a benzimidazole ring to an isoquinolin-11-one framework in a linear [1,2-b] orientation . This scaffold serves as the core for a family of benzimidazole-isoquinolinone derivatives (BIDs) with demonstrated antiproliferative activity against multiple cancer cell lines, including colorectal (CRC) and glioblastoma (GBM) [1]. As a prosecutable lead chemotype, it features a facile two-step, one-pot Ugi/deprotection/cyclization synthetic route that provides reliable access in 52–82% yields [2], making it an attractive entry point for medicinal chemistry programs seeking novel, non-kinase antitumor mechanisms.

Generic Substitution of Benzimidazo[1,2-b]isoquinolin-11(5H)-one Derivatives Is Not Scientifically Sound: Key Failure Modes


Within the benzimidazoisoquinolinone chemotype, even minor structural perturbations profoundly alter biological outcome, rendering generic substitution unreliable for procurement or screening. Direct head-to-head GI50 data across 14 derivatives demonstrate a >4-fold difference in potency between the most active congener (7g; GI50 = 23.78 μM in SW620) and modestly active analogs (e.g., 7f; GI50 = 57.87 μM in SW620) [1]. Replacing the 3-pyridyl R2 group with 2-thienyl or 2-furanyl shifts activity, while bulkier R1 substitutions markedly attenuate potency [1]. Furthermore, the [1,2-b] fusion isomer yields a distinct enamine reactivity profile at C(6) that underpins Michael addition chemistry not replicable by the alternative benzimidazo[2,1-a]isoquinolin-6(5H)-one fusion pattern, which instead targets AhR or topoisomerase II [2]. These differences in site-specific reactivity and target engagement mean that substituting one derivative or regioisomer for another carries a high risk of experimental failure and resource waste.

Quantitative Differentiation Evidence for Benzimidazo[1,2-b]isoquinolin-11(5H)-one versus Key Comparators


Antiproliferative Activity in Colorectal Cancer: Intra-Class Derivative Comparison

Among 14 benzimidazole-isoquinolinone derivatives sharing the same core scaffold, compound 7g (R1 = iBu, R2 = 3-pyridyl) demonstrates the strongest antiproliferative activity. In a direct head-to-head comparison within the same study, 7g exhibits GI50 values of 23.78 μM (SW620) and 24.13 μM (HT29), representing a 2.4-fold improvement over the weakest active comparator 7f (R1 = 2-BrC6H4, R2 = 3-pyridyl; GI50 = 57.87 μM in SW620) and 4.2-fold over 7i (GI50 = 69.70 μM in SW620) [1]. Four analogs (7j, 7l, 7m, 7n) were essentially inactive at the highest concentration tested (GI50 > 100 μM) [1]. The therapeutic window is indicated by a GI50 > 200 μM in non-cancerous colorectal FHC cells [1].

Colorectal Cancer Growth Inhibition Structure-Activity Relationship

Kinase Panel Selectivity: Non-Kinase Mechanism as a Differentiating Feature

When screened against a 97-kinase panel representative of major kinase clusters, compound 7g displayed Kd values > 5.0 μM for all tested kinases [1]. This contrasts with many benzimidazole-based anticancer agents that primarily act through kinase inhibition. For comparison, benzimidazo[2,1-a]isoquinoline derivatives have been reported as topoisomerase II inhibitors, while certain benzimidazole-isoquinolinone analogs developed as PDE4 inhibitors [1]. The low pan-kinase affinity of the [1,2-b] scaffold implies reduced off-target kinase-mediated toxicity risk, a significant advantage for lead optimization.

Kinase Profiling Target Selectivity Mechanism of Action

Copper-Catalyzed One-Pot Synthesis: Scalable Access to Diverse Derivatives

A copper-catalyzed one-pot tandem method for benzimidazo[1,2-b]isoquinolin-11-one derivatives provides yields of 61–91% across 21 examples under mild conditions, using substituted 2-halo-N-(2-halophenyl)benzamides with alkyl 2-cyanoacetates or malononitrile [1]. In comparison, the Ugi/deprotection/cyclization two-step one-pot method for the same scaffold class (BIDs) yields 52–82% across 14 derivatives, while requiring microwave irradiation at 150 °C [2]. The copper-catalyzed route offers higher average yield and milder conditions, enhancing its appeal for parallel library synthesis. By contrast, benzoxazolo[3,2-b]isoquinolin-11-one and benzothiazolo[3,2-b]isoquinolin-11-one require different synthetic strategies involving homophthalic anhydride, limiting direct analog access [3].

Synthetic Methodology One-Pot Synthesis Medicinal Chemistry

Antiproliferative Activity in Glioblastoma: Benchmarking Against Intra-Series Analogs

Compound-1H, a benzimidazoisoquinolinone derivative bearing the [1,2-b] core, demonstrates superior antiproliferative activity in glioblastoma (GBM) cells compared to eight other derivatives (1A–1G and 1I) in a direct head-to-head screen. The IC50 values for compound-1H in U87 and LN229 GBM cell lines were 24.92 μmol/L and 27.12 μmol/L, respectively [1]. This represents the first report of a benzimidazoisoquinolinone core scaffold exerting antitumor activity in GBM via simultaneous downregulation of Raf/MEK/ERK and PI3K/AKT signaling pathways [1]. As an in-class comparison, benzimidazo[2,1-a]isoquinoline-6(5H)-one derivatives show topoisomerase II inhibitory activity [2], while the AhR-targeting benzimidazoisoquinolines (e.g., 10-Cl-BBQ) operate through a distinct aryl hydrocarbon receptor mechanism with IC50 values in the low nanomolar range [3], indicating divergent target engagement profiles between the fusion isomers.

Glioblastoma Cell Cycle Arrest PI3K/AKT Pathway

Distinct Enamine Reactivity at C(6): Chemical Differentiation from Other Fusion Isomers

Benzimidazo[1,2-b]isoquinolin-11(5H)-one exhibits distinct enamine properties enabling regioselective C(6) alkylation and Michael addition reactions. Alkylation occurs at N(5) or C(6) depending on the alkylating agent and reaction conditions, with reactive alkyl halides effecting C(6) alkylation [1]. In the Michael reaction with activated olefins, the initial attack occurs at C(6) followed by intramolecular heterocyclization to form 3,10-dioxo-3H,10H-benzimidazo[1,2,3-ij]benzo[c][1,8]naphthyridine derivatives [2]. This C(6) nucleophilic reactivity is a direct consequence of the [1,2-b] fusion pattern and is not available in the benzimidazo[2,1-a]isoquinolin-6(5H)-one isomer, where the bridgehead nitrogen positioning alters the electronic distribution [1]. The benzoxazolo[3,2-b] and benzothiazolo[3,2-b] analogs (replacing NH with O or S) further modulate this reactivity, as shown by ab initio calculations of their electronic structures [3].

Enamine Chemistry Regioselective Alkylation Michael Addition

GI50 Selectivity Window: Cancer vs. Normal Colorectal Cells

Compound 7g demonstrates a >8.4-fold selectivity window between colorectal cancer cell lines and non-cancerous colorectal FHC cells. While the GI50 values in SW620 and HT29 CRC lines were 23.78 μM and 24.13 μM respectively, the GI50 in immortalized normal colorectal FHC cells was >200 μM [1]. This selectivity window provides a quantitative basis for prioritizing this derivative over other BID series members that lacked activity entirely (GI50 > 100 μM in CRC lines), translating to a > 8.4-fold margin for downstream toxicity profiling [1].

Therapeutic Window Selectivity Index Colorectal Cancer

High-Value Application Scenarios for Benzimidazo[1,2-b]isoquinolin-11(5H)-one Based on Evidence


Lead Scaffold for Non-Kinase PI3K/AKT/mTOR Pathway Targeting in Colorectal Cancer Drug Discovery

For academic or industrial drug discovery programs seeking to inhibit the PI3K/AKT/mTOR signaling axis through a non-kinase mechanism, compound 7g (R1 = iBu, R2 = 3-pyridyl) is the optimal derivative to procure. It achieves GI50 values of 23.78 μM (SW620) and 24.13 μM (HT29) , outperforming all other 13 derivatives tested in the same series by a factor of 2.4× or greater . Critically, Kd values > 5.0 μM across a 97-kinase panel confirm a non-kinase mode of action, providing a mechanism orthogonal to kinase-targeted CRC therapies . The >8.4-fold selectivity window over normal colorectal FHC cells (GI50 > 200 μM) further supports its prioritization for structure-based optimization aimed at improving potency while preserving this selectivity margin.

Dual Raf/MEK/ERK and PI3K/AKT Pathway Inhibitor Development for Glioblastoma

Compound-1H (a benzimidazoisoquinolinone with the [1,2-b] core) is the first reported derivative in this scaffold class to inhibit GBM proliferation through simultaneous downregulation of Raf/MEK/ERK and PI3K/AKT signaling pathways . With IC50 values of 24.92 μmol/L (U87) and 27.12 μmol/L (LN229) , and demonstrated S-phase cell cycle arrest and mitochondrial-dependent apoptosis , this compound is specifically indicated for GBM-focused research programs. Its differentiated dual-pathway mechanism contrasts with AhR-targeted benzimidazoisoquinolines (e.g., 10-Cl-BBQ, AhR IC50 ~ 2.6 nM) and topoisomerase II-inhibiting benzimidazo[2,1-a]isoquinolines , making it the preferred procurement choice for pathway-specific GBM studies.

Parallel Library Synthesis via Copper-Catalyzed One-Pot Diversification

For medicinal chemistry groups requiring rapid access to structurally diverse benzimidazo[1,2-b]isoquinolin-11-one libraries, the copper-catalyzed one-pot tandem method is the most efficient route. This method delivers yields of 61–91% across 21 examples using readily available substituted 2-halo-N-(2-halophenyl)benzamides and alkyl 2-cyanoacetates or malononitrile under mild conditions . Compared to the alternative Ugi-based two-step one-pot protocol (yields 52–82%, 14 derivatives, requiring microwave irradiation at 150 °C) , the copper-catalyzed route offers superior yield range, milder conditions, and broader demonstrated substrate scope. This synthetic advantage directly translates to lower cost-per-derivative for procurement of custom analogs.

C(6)-Functionalized Derivative Synthesis via Enamine Chemistry for Late-Stage Diversification

The distinct C(6) enamine reactivity of benzimidazo[1,2-b]isoquinolin-11(5H)-one provides a unique chemical handle for generating C(6)-functionalized libraries that are inaccessible from the benzimidazo[2,1-a] fusion isomer or from oxa/thia analogs (benzoxazolo[3,2-b] and benzothiazolo[3,2-b] series) . The Michael addition at C(6) with activated olefins produces 3,10-dioxo-3H,10H-benzimidazo[1,2,3-ij]benzo[c][1,8]naphthyridine derivatives , while regioselective C(6) alkylation with reactive alkyl halides enables further diversification . This reactivity profile makes the [1,2-b] scaffold the preferred starting material for programs seeking to explore C(6)-substituted SAR space, as the benzoxazolo[3,2-b] analog instead undergoes photoinduced [2+2] cycloaddition and the benzimidazo[2,1-a] isomer lacks this specific enamine-driven reactivity.

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